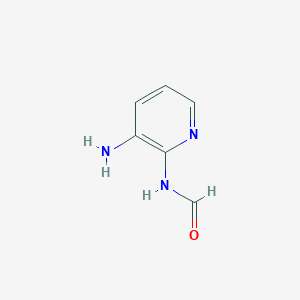

2-Acetamido-4-chloro-5-methylphenol

Descripción general

Descripción

The compound 2-Acetamido-4-chloro-5-methylphenol is not directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. These compounds include derivatives of acetamido-substituted phenols and pyridines, which share the acetamido functional group and halogen substitution, although not on the same aromatic system as the target compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of acetoacetamido-substituted pyridines with phosgene to yield chlorinated pyrimidinones , and the synthesis of chlorophenyl-substituted pyran derivatives from ethyl acetate . Another approach includes the Fries rearrangement of acetylated aminophenols to produce chlorinated acetophenones . These methods highlight the reactivity of acetamido groups and halogenated aromatic compounds in forming more complex structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using techniques such as IR, NMR, MS, and X-ray crystallography. For instance, the crystal structure of a chlorophenyl pyran derivative was determined to be orthorhombic with specific hydrogen bonding patterns stabilizing the structure . Similarly, the structure of a chloroacetamide derivative was resolved, showing dimerization around a center of symmetry . These analyses provide insights into the three-dimensional arrangement and intermolecular interactions of such molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through various reactions. For example, the unsuccessful attempt to react acetoacetamido pyridines with chloroformates, which instead led to the elimination of the acetoacetyl group, indicates the sensitivity of these molecules to reaction conditions . The Fries rearrangement and Sandmeyer reaction used in the synthesis of chlorinated acetophenones also showcase the transformation of functional groups under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and experimental data. The crystallographic data provide information on the density and molecular volume, which are important for understanding the solid-state properties . The IR, NMR, and MS data are crucial for identifying functional groups and confirming the molecular identity of the compounds. The intermolecular hydrogen bonding observed in some structures indicates the potential for these compounds to engage in specific interactions, which can affect their solubility and stability .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Novel Compounds : A study synthesized novel compounds from 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, and these compounds were evaluated for antimicrobial activities (Fuloria et al., 2009).

- Phenolic Compound Nitration : Research demonstrated the efficiency of Bi(NO3)3.5H2O as a nitrating reagent for phenolic compounds like 2-methylphenol and 4-chlorophenol, indicating its potential in chemical synthesis (Sun, Hua, & Yin, 2005).

Antimalarial Activity

- Antimalarial Drug Development : A series of compounds were synthesized from substituted 1-phenyl-2-propanones through a series of reactions involving acetamido derivatives. These compounds showed significant antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1986).

Dye and Pigment Industry

- Dye Intermediate Market Analysis : An investigation into the dye intermediate market revealed a case where commercially delivered 2-chloro-5-methyl-1,4-phenylenediamine was actually a different, not yet described molecule, showcasing the complexity in dye manufacturing (Drabina et al., 2009).

Crystallography and Molecular Structure

- Molecular Structure Studies : Research on 2-Chloro-N-(3-methylphenyl)acetamide, closely related to 2-Acetamido-4-chloro-5-methylphenol, provided insights into its molecular structure and intermolecular hydrogen bonding (Gowda et al., 2007).

Pharmaceutical Research

- Design of Cancer Treatment Drugs : The design and synthesis of certain derivatives, including acetamides, for use as Collapsin Response Mediator Protein 1 inhibitors in small lung cancer treatment were investigated (Panchal, Rajput, & Patel, 2020).

Environmental Chemistry

- Soil Reception and Activity of Herbicides : Studies on Acetochlor and related compounds, which include chloro and methyl groups similar to 2-Acetamido-4-chloro-5-methylphenol, assessed their reception and activity in soil and their interaction with irrigation and straw cover (Banks & Robinson, 1986).

Propiedades

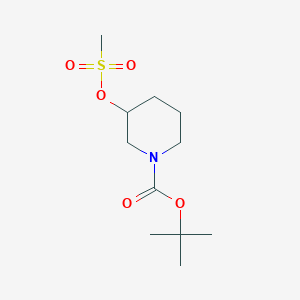

IUPAC Name |

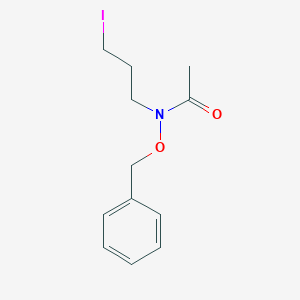

N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGPOHVOYWBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394628 | |

| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-chloro-5-methylphenol | |

CAS RN |

153506-14-0 | |

| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-2'-HYDROXY-P-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)